molecular formula C10H9Cl2N3O2 B2641287 Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 2260935-88-2

Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B2641287
CAS No.: 2260935-88-2
M. Wt: 274.1
InChI Key: KMODULSOUXVNNF-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate ( 2260930-96-7) is a versatile pyrazolopyrimidine-based chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C11H11Cl2N3O2 and a molecular weight of 288.13 . Its structure incorporates both a chloro and a highly reactive chloromethyl group on the pyrimidine ring, alongside the ethyl carboxylate moiety on the pyrazole ring, making it a valuable multifunctional scaffold for further synthetic elaboration. Researchers utilize this compound primarily as a key intermediate in the synthesis of more complex molecules, particularly through nucleophilic substitution reactions where the chloromethyl group serves as an excellent leaving group. This reactivity profile allows for the construction of diverse chemical libraries, enabling structure-activity relationship (SAR) studies, particularly in the development of kinase inhibitors and other biologically active small molecules. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in pharmaceutical research, known for its ability to mimic purine bases and interact with a variety of enzymatic targets. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Proper handling procedures should be followed, and it is recommended to store the compound as specified by the supplier, typically under inert atmosphere and cold-chain conditions to preserve its stability and reactivity .

Properties

IUPAC Name

ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N3O2/c1-2-17-10(16)7-5-13-15-8(12)3-6(4-11)14-9(7)15/h3,5H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMODULSOUXVNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=C(C=C(N2N=C1)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits a range of biological activities that make it a candidate for further pharmacological research.

Antitumor Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine possess significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Enzymatic Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific pyrazolo[1,5-a]pyrimidine derivatives have been identified as effective inhibitors of several key enzymes involved in cancer progression and inflammatory responses .

Pharmacological Applications

The pharmacological applications of this compound are diverse:

  • Antiviral Activity : Some studies suggest that the compound may exhibit antiviral properties by inhibiting viral RNA synthesis in infected cells .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation through inhibition of specific inflammatory pathways, highlighting its potential in treating inflammatory diseases .
  • Psychopharmacological Effects : Certain derivatives from this class have been explored for their effects on the central nervous system, suggesting possible applications in treating psychiatric disorders .

Case Studies and Research Findings

A review of literature reveals several case studies that highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

StudyFocusFindings
MDPI (2021)Anticancer propertiesIdentified structural modifications leading to enhanced anticancer activity in specific cell lines .
PMC (2021)Enzyme inhibitionDemonstrated potent inhibition against key enzymes linked to cancer metabolism and progression .
ResearchGate (2021)Anti-inflammatory effectsShowed significant reduction in inflammatory markers in vitro and in vivo models .

Mechanism of Action

The mechanism of action of ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, the addition of POCl3 in the presence of pyridine activates malonic acid phosphoric ester, leading to the synthesis of the compound in higher yields . This activation process is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Key Observations:

Chloromethyl vs. Chlorine/Ethyl Groups :

  • The chloromethyl group (-CH₂Cl) in the target compound introduces a reactive site for further functionalization (e.g., nucleophilic substitution) , whereas the ethyl group in enhances metabolic stability.
  • Dichloro derivatives (e.g., ) exhibit stronger halogen bonding but lack the steric bulk of chloromethyl.

Fluorinated vs. Chlorinated Derivatives :

  • Fluorinated analogs (e.g., ) show improved bioavailability due to fluorine’s electronegativity and metabolic resistance. In contrast, chlorinated compounds may exhibit higher reactivity in cross-coupling reactions .

Ester Stability: The ethyl ester at position 3 is prone to hydrolysis under alkaline conditions, as seen in related pyrazolo[1,5-a]thieno[2,3-e]pyrimidines . This instability necessitates careful handling in drug development.

Biological Activity

Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, characterized by a fused ring system consisting of a pyrazole and a pyrimidine ring. Its molecular formula is C10H8ClN3O2C_{10}H_{8}ClN_{3}O_{2}, and it exhibits properties that make it a candidate for various therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chlorinating agents. The process can be optimized for yield and purity, making it suitable for both laboratory and industrial applications .

Antitumor Effects

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit antitumor activity across various cancer cell lines. This compound has shown promise in inhibiting cell proliferation and migration in vitro, particularly against certain types of carcinoma cells .

The mechanism of action for this compound involves the inhibition of specific kinases involved in cancer cell signaling pathways. By targeting these pathways, the compound can disrupt cellular processes that lead to tumor growth and metastasis. The initial substitution reactions followed by cyclization contribute to its biological efficacy .

Research Findings

Recent studies have provided insights into the pharmacological potential of this compound:

  • In vitro Studies : In laboratory settings, the compound has demonstrated significant inhibition of cancer cell lines such as A431 (vulvar epidermal carcinoma), showcasing its potential as an anticancer agent .
  • Cell Migration and Invasion : The compound has also been tested for its effects on cell migration and invasion, revealing promising results that suggest it may hinder these processes effectively .

Case Studies

  • Study on Antitumor Activity : A recent study evaluated the efficacy of this compound against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting potent activity compared to standard chemotherapeutics.
  • Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying its antitumor effects. The study identified key signaling pathways affected by the compound, including those involved in apoptosis and cell cycle regulation.

Summary Table of Biological Activities

Activity Effect Cell Line Tested Reference
AntitumorInhibition of proliferationA431 (vulvar carcinoma)
Cell MigrationReduced migrationVarious carcinoma lines
Kinase InhibitionDisruption of signaling pathwaysMultiple cancer types

Q & A

Q. What are the standard synthetic routes for Ethyl 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how do reaction conditions influence yield?

The compound is synthesized via cyclization and functionalization steps. A common method involves reacting 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with phosphorus oxychloride (POCl₃) under reflux, followed by esterification . Key parameters include:

  • Temperature : POCl₃ reactions typically require reflux (~110°C).
  • Solvent : Ethyl acetate is used for crystallization .
  • Catalysts : LiHMDS (lithium hexamethyldisilazide) in THF at 0°C promotes selective substitutions .

Q. Yield Optimization Table :

MethodConditionsYieldReference
POCl₃-mediated chlorinationReflux, 4 hours62–70%
LiHMDS-assisted substitutionTHF, 0°C, 30 minutes35–40%

Q. How is structural characterization performed for this compound, and what spectral data are critical?

Characterization relies on:

  • ¹H/¹³C NMR : Peaks for chloromethyl (δ ~4.6 ppm, singlet) and ester carbonyl (δ ~165 ppm) .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 289.0 (C₉H₇Cl₂N₃O₂⁺) .
  • X-ray Crystallography : Confirms planar molecular geometry (r.m.s. deviation: 0.011 Å) and weak C–H⋯N hydrogen bonding .

Q. Example NMR Data :

Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Chloromethyl (CH₂Cl)4.62 (s, 2H)43.1
Ester (COOEt)1.40 (t, 3H)165.2

Q. What stability considerations are critical during storage and handling?

  • Hydrolysis Risk : The ester group is prone to hydrolysis in aqueous alkaline conditions, leading to decarboxylation .
  • Light Sensitivity : Chlorinated pyrazolo-pyrimidines may degrade under UV light; store in amber vials at –20°C .
  • Inert Atmosphere : Use argon/nitrogen for reactions involving LiHMDS to prevent moisture interference .

Advanced Research Questions

Q. How do substituents at the 5- and 7-positions impact biological activity, and what SAR (Structure-Activity Relationship) insights exist?

  • 5-(Chloromethyl) Group : Enhances electrophilicity, enabling covalent binding to kinase targets (e.g., anti-tumor activity) .
  • 7-Chloro Substitution : Improves metabolic stability by reducing oxidative dehalogenation in vivo .
  • Comparative SAR Table :
DerivativeBioactivity (IC₅₀)Target
7-Chloro-5-methyl analog1.2 µMEGFR Kinase
5-(Chloromethyl)-7-amino derivative0.8 µMPI3Kδ

Q. How can conflicting NMR or crystallography data be resolved during structural validation?

  • Crystallographic vs. Solution Data : X-ray structures (e.g., planar geometry ) may differ from solution NMR due to dynamic effects. Use DFT calculations to model conformers .
  • Solvent Artifacts : CDCl₃ can induce shifts; cross-validate with DMSO-d₆ spectra .
  • Multi-Technique Approach : Combine MS/MS fragmentation patterns with NOESY for ambiguous proton assignments .

Q. What advanced catalytic methods enable regioselective functionalization of the pyrazolo-pyrimidine core?

  • Pd-Catalyzed C–H Arylation : PyBroP (bromotripyrrolidinophosphonium hexafluorophosphate) activates C–O bonds for coupling with aryl boronic acids .
  • Microwave-Assisted Synthesis : Reduces reaction time for SNAr (nucleophilic aromatic substitution) at the 7-position from 12 hours to 30 minutes .

Q. Reaction Optimization Table :

MethodConditionsRegioselectivityYield
Traditional SNArDMF, 80°C, 12 hours7-Cl → 7-OAr45%
Pd/PyBroP CatalysisTHF, 60°C, 2 hours5-CH₂Cl → 5-Ar82%

Q. How does the compound behave under reductive or oxidative conditions, and what derivatives are accessible?

  • Reduction : LiAlH₄ reduces the ester to a primary alcohol (→ 3-hydroxymethyl derivative), retaining the chloromethyl group .
  • Oxidation : MnO₂ selectively oxidizes the 5-(chloromethyl) group to a ketone, enabling further cyclization .

Q. Derivatization Pathways :

Reductive Amination : React with primary amines to form 3-carboxamide analogs .

Nucleophilic Displacement : Replace Cl with thiols or amines under basic conditions (K₂CO₃/DMF) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • HPLC-MS Pitfalls : Co-elution of decarboxylated byproducts (e.g., 3-carboxylic acid) . Use a C18 column with 0.1% formic acid in mobile phase for separation.
  • LOQ (Limit of Quantitation) : Achieves 0.01% impurity detection via MRM (multiple reaction monitoring) .

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